
1-(Difluoromethyl)-2,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-2,3-dimethylbenzene is an organic compound characterized by the presence of a difluoromethyl group attached to a benzene ring substituted with two methyl groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Difluoromethyl)-2,3-dimethylbenzene can be synthesized through various methods, including:
Electrophilic Difluoromethylation:
Nucleophilic Substitution: Another method involves the substitution of a halogenated precursor with a difluoromethyl group using nucleophilic reagents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic difluoromethylation processes, utilizing specialized equipment to handle the reagents and reaction conditions safely and efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-2,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethylated benzoic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can participate in substitution reactions, where the difluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride and various halogenating agents are employed.
Major Products:
Oxidation: Difluoromethylated benzoic acids.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1-(Difluoromethyl)-2,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-2,3-dimethylbenzene exerts its effects involves interactions with various molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and other proteins, potentially altering their activity and leading to various biological effects . The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
1-(Trifluoromethyl)-2,3-dimethylbenzene: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Chloromethyl)-2,3-dimethylbenzene: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness: 1-(Difluoromethyl)-2,3-dimethylbenzene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and the ability to form hydrogen bonds . These properties make it valuable in various applications, particularly in the development of pharmaceuticals and agrochemicals .
Properties
CAS No. |
1214367-23-3 |
|---|---|
Molecular Formula |
C9H10F2 |
Molecular Weight |
156.17 g/mol |
IUPAC Name |
1-(difluoromethyl)-2,3-dimethylbenzene |
InChI |
InChI=1S/C9H10F2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5,9H,1-2H3 |
InChI Key |
OJTWRIXXMIVGQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


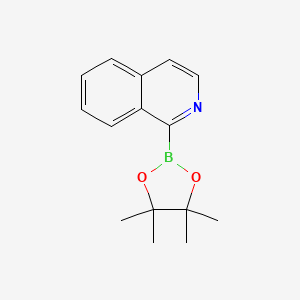
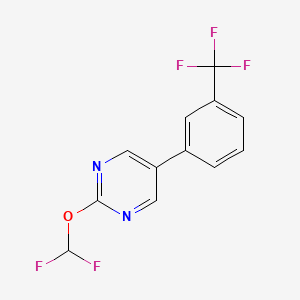
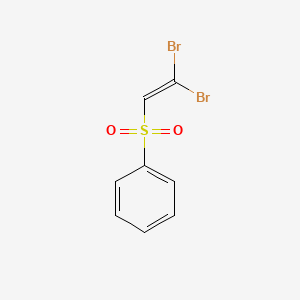
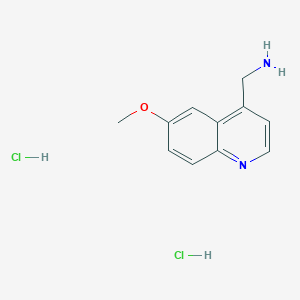

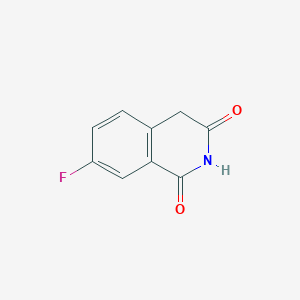
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B13123739.png)

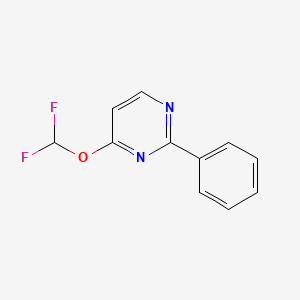
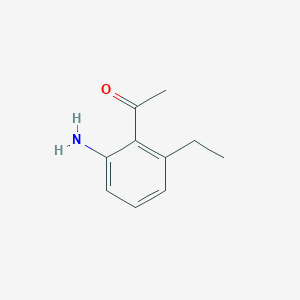
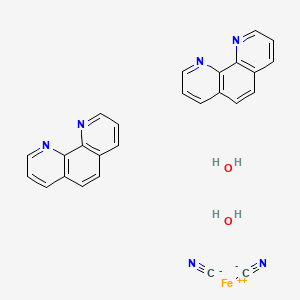
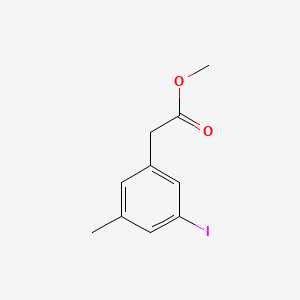
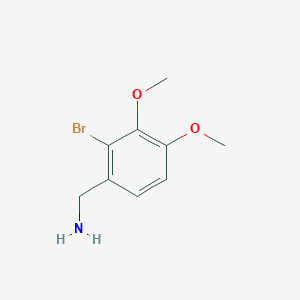
![2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan](/img/structure/B13123762.png)
